2-(2-chlorophenyl)-1-[3-(2-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one
CAS No.: 2034475-14-2
VCID: VC7230969
Molecular Formula: C19H20ClNO2
Molecular Weight: 329.82
* For research use only. Not for human or veterinary use.
![2-(2-chlorophenyl)-1-[3-(2-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one - 2034475-14-2](/images/structure/VC7230969.png)
Description |
The compound 2-(2-chlorophenyl)-1-[3-(2-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one is a synthetic organic molecule that incorporates key functional groups such as a chlorophenyl moiety, a methoxy-substituted phenyl group, and a pyrrolidine ring. These structural features suggest potential applications in medicinal chemistry, particularly in pharmacology and drug design, given the bioactivity often associated with such functional groups. General Synthetic ApproachThe synthesis of compounds like 2-(2-chlorophenyl)-1-[3-(2-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one typically involves:
ChallengesKey challenges in synthesizing such compounds include:
Medicinal ChemistryCompounds containing similar structural motifs have been studied for their potential as:
PharmacokineticsThe balance between lipophilicity (due to the chlorophenyl group) and hydrophilicity (due to the methoxy group) may enhance absorption and distribution in vivo. Structural AnaloguesTable 1 provides examples of structurally related compounds and their known activities.
Biological ImplicationsWhile no specific studies on 2-(2-chlorophenyl)-1-[3-(2-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one are available, its structural components suggest potential bioactivity:
Spectroscopic TechniquesTo confirm the structure of this compound, the following methods are typically employed:
CrystallographyX-ray diffraction analysis could elucidate the three-dimensional arrangement of atoms, particularly for studying intermolecular interactions. |
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CAS No. | 2034475-14-2 | ||||||||||||
Product Name | 2-(2-chlorophenyl)-1-[3-(2-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one | ||||||||||||
Molecular Formula | C19H20ClNO2 | ||||||||||||
Molecular Weight | 329.82 | ||||||||||||
IUPAC Name | 2-(2-chlorophenyl)-1-[3-(2-methoxyphenyl)pyrrolidin-1-yl]ethanone | ||||||||||||
Standard InChI | InChI=1S/C19H20ClNO2/c1-23-18-9-5-3-7-16(18)15-10-11-21(13-15)19(22)12-14-6-2-4-8-17(14)20/h2-9,15H,10-13H2,1H3 | ||||||||||||
Standard InChIKey | LLYPNBGGJXSVQL-UHFFFAOYSA-N | ||||||||||||
SMILES | COC1=CC=CC=C1C2CCN(C2)C(=O)CC3=CC=CC=C3Cl | ||||||||||||
Solubility | not available | ||||||||||||
PubChem Compound | 122243063 | ||||||||||||
Last Modified | Aug 19 2023 |
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